B1574998 Protein SSX2 (45-58)

Protein SSX2 (45-58)

Cat. No.: B1574998
Attention: For research use only. Not for human or veterinary use.
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Description

The Protein SSX2 (45-58) peptide represents a specific region of the SSX2 protein, a prominent member of the Cancer-Testis Antigen (CTA) family. SSX2 is characterized by its restricted expression pattern, being found almost exclusively in the testis and in a wide variety of cancer types, including melanoma, synovial sarcoma, hepatocellular carcinoma, and carcinomas of the colon, prostate, and breast . This ectopic expression in malignant tissues, combined with the immunoprivileged status of the testis, makes SSX2 a compelling "tumor-specific" target for immunotherapy, as it can potentially be recognized by the immune system as a neo-antigen . Spontaneous humoral and cell-mediated immune responses to SSX2 have been well-documented in cancer patients, underscoring its high immunogenic potential and validating its relevance as a target for cancer vaccine development . The SSX2 protein is primarily localized in the nucleus and is believed to function as a transcriptional repressor . Its oncogenic role is highlighted in synovial sarcoma, where a chromosomal translocation results in the creation of a SS18-SSX2 fusion protein, which is a key driver of the disease . Research into the broader SSX protein family suggests an interaction with Polycomb-group (PcG) proteins, implicating them in the epigenetic reprogramming of heterochromatin, which may contribute to tumorigenesis . Peptides derived from SSX2, such as the (45-58) sequence, are vital research tools for investigating antigen-specific T-cell responses, validating immune epitopes, and screening patient immune reactivity. This peptide is essential for preclinical studies aimed at developing and evaluating novel immunotherapeutic strategies, including cancer vaccines and adoptive T-cell therapies, targeting SSX2-expressing cancers.

Properties

sequence

KIFYVYMKRKYEAM

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Protein SSX2 (45-58)

Origin of Product

United States

Molecular Architecture and Functional Domains of Protein Ssx2

N-terminal Kruppel-associated Box (KRAB) Domain (Amino Acids 20-83)

The N-terminal region of SSX2, encompassing amino acids 20-83, contains a domain homologous to the Kruppel-associated box (KRAB). atlasgeneticsoncology.org This domain is a well-established transcriptional repression module found in numerous human zinc finger proteins. wikipedia.orgebi.ac.uk The KRAB domain itself is typically about 75 amino acids in length. wikipedia.org While the KRAB-related domains of SSX1 and SSX2 do contribute to the repressive activity of these proteins, they are considered weak transcriptional repressors on their own. expasy.orgmdpi.com

The primary function of the KRAB domain is to mediate protein-protein interactions. wikipedia.orgresearchgate.net It acts as a docking site for corepressor proteins. nih.gov A key interaction partner for canonical KRAB domains is the protein KAP1 (KRAB-associated protein-1), also known as TRIM28. ebi.ac.ukebi.ac.uk This interaction is crucial for its repressive function. However, studies have shown that the KRAB-related domain of SSX1, which is highly homologous to that of SSX2, does not interact with the KRAB co-repressor TIF1beta (a KAP1-related protein), distinguishing it from typical KRAB domains. expasy.orgnih.gov This suggests that the SSX-KRAB domain may interact with a different set of proteins to exert its effects. Other identified interacting partners for SSX2 include the LIM homeobox protein LHX4 and a Ras-like GTPase interactor, RAB3IP. cellapplications.com

Role in Protein-Protein Interactions

C-terminal SSX Repression Domain (SSXRD) (Amino Acids 155-188)

Located at the C-terminus of the SSX2 protein, the SSX Repression Domain (SSXRD) spans approximately 34 amino acids, from residue 155 to 188. atlasgeneticsoncology.orgcellapplications.com This domain is highly acidic and exerts a considerably stronger transcriptional repression effect than the N-terminal KRAB-related domain. cellapplications.comcellapplications.com

The SSXRD is a potent transcriptional repressor. atlasgeneticsoncology.org Its mechanism is thought to be epigenetic, involving the modification and remodeling of chromatin. atlasgeneticsoncology.org The SSXRD mediates the association of SSX2 with the Polycomb gene silencing complex. atlasgeneticsoncology.orgcellapplications.com This complex induces gene repression by compacting chromatin, methylating DNA, and making promoter regions inaccessible to the transcriptional machinery. atlasgeneticsoncology.org The SSXRD is structurally similar to C2H2 zinc finger motifs, which are often involved in DNA binding, suggesting it may play a role in targeting SSX proteins to specific chromatin regions associated with Polycomb group (PcG) proteins. researchgate.net

SSX proteins are localized within the nucleus. cellapplications.comcellapplications.com While specific nuclear localization signals (NLS) have not been formally identified within the SSX2 sequence through sequence analysis alone, the C-terminal region is implicated in this process. oup.com Deletion of the C-terminal NLS in SSX2 has been shown to impair its nuclear import. nih.gov The SSXRD is crucial for targeting SSX proteins to chromatin that is associated with Polycomb group proteins, which are themselves nuclear. researchgate.net This suggests that the SSXRD is a key determinant of the protein's nuclear localization and function.

Protein Ssx2 45 58 : Characterization As an Immunodominant Epitope

Identification of the SSX2 (45-58) Region as a CD4+ T Cell Epitope

Research has pinpointed the SSX2 (45-58) region as a naturally processed and presented epitope that elicits a CD4+ T helper cell response. This identification was achieved by screening overlapping peptides from the SSX2 protein for their ability to stimulate CD4+ T cells derived from a melanoma patient. The specific 14-amino acid sequence, KRAEDFKKISEEMK, was found to be the minimal optimal epitope capable of inducing a significant response. This discovery highlighted the immunodominance of this particular region within the larger SSX2 protein.

HLA-DR Restriction of SSX2 (45-58) Presentation

The presentation of the SSX2 (45-58) epitope to CD4+ T cells is restricted by specific Human Leukocyte Antigen (HLA) class II molecules. Studies have demonstrated that the T-cell clone that recognizes SSX2 (45-58) is restricted by the HLA-DRB1*01 allele. This means that for an effective immune response to be mounted against this epitope, the antigen-presenting cells must express this particular HLA-DR variant to present the peptide to the T cells.

Overlap with Existing HLA-A2-Restricted CD8+ T Cell Epitopes (SSX-2 41-49)

An interesting feature of the SSX2 (45-58) CD4+ T cell epitope is its partial overlap with a previously identified HLA-A*0201-restricted CD8+ cytotoxic T lymphocyte (CTL) epitope, SSX-2 (41-49), which has the sequence KASEKIFYV. This proximity of epitopes for both CD4+ and CD8+ T cells within the same protein region suggests a potential for synergistic immune responses. The CD4+ T helper cells, activated by SSX2 (45-58), can potentially provide help to the cytotoxic CD8+ T cells that recognize the nearby SSX-2 (41-49) epitope, leading to a more robust and comprehensive anti-tumor immune attack.

Implications for Cellular Immune Responses in Disease Contexts

The identification of SSX2 (45-58) as an immunodominant CD4+ T cell epitope has significant implications for understanding and potentially manipulating cellular immune responses in diseases like melanoma, where SSX2 is often expressed.

SSX2 (45-58)-specific CD4+ T cells have been detected in the peripheral blood lymphocytes of melanoma patients. Furthermore, these specialized T cells have also been found among tumor-infiltrating lymphocytes (TILs), indicating that the immune system actively recognizes and responds to this epitope within the tumor microenvironment. The presence of these cells within the tumor itself underscores their direct involvement in the anti-tumor immune response.

The immune responses observed against SSX2 (45-58) appear to be spontaneously generated in patients. This suggests that the natural processing and presentation of the SSX2 antigen by tumor cells is sufficient to trigger the development of a specific CD4+ T cell repertoire in some individuals. This spontaneous immunity provides a strong rationale for the development of therapeutic vaccines aimed at boosting this pre-existing response.

Detection of SSX2 (45-58)-Specific CD4+ T Cells in Melanoma Patient Lymphocytes and Tumor-Infiltrating Lymphocytes

Comparative Analysis of SSX2 (45-58) Homologous Peptides Across SSX Family Members

The SSX protein family consists of several highly homologous members. A comparative analysis of the region corresponding to SSX2 (45-58) across different SSX family members reveals some amino acid variations. For instance, the homologous peptide from SSX1, SSX4, SSX5, and SSX9 can also be recognized by the SSX2 (45-58)-specific T-cell clone, albeit with varying degrees of efficiency. This cross-reactivity is an important consideration for immunotherapy, as it suggests that a vaccine targeting the SSX2 (45-58) epitope might also induce immune responses against tumors expressing other SSX family members.

SSX Family MemberHomologous Peptide SequenceRecognition by SSX2 (45-58) Specific T-cell Clone
SSX2KRAEDFKKISEEMKYes
SSX1KRAEDFKKISEEIKYes
SSX4KRAEDFKKISEEIKYes
SSX5KRAEDFKKISEEMKYes
SSX9KRAEDFKKISEEIKYes

Molecular and Cellular Functions of Full Length Protein Ssx2

Role in Gene Regulation and Epigenetic Control

SSX2 is recognized as a transcriptional repressor, exerting its influence on gene expression primarily through epigenetic mechanisms. wikipedia.orgatlasgeneticsoncology.org This involves the modification of chromatin structure to control the accessibility of genes to the transcriptional machinery. atlasgeneticsoncology.orgcellapplications.com

Chromatin Modification and Remodeling Mechanisms

SSX2's function in gene regulation is intrinsically linked to its ability to modulate chromatin. atlasgeneticsoncology.orgoup.com It is considered a chromatin-associated protein that can influence the epigenetic landscape. oup.comresearchgate.net Research indicates that SSX2 can antagonize the formation of Polycomb group (PcG) bodies and lead to the derepression of genes targeted by these complexes. oup.comresearchgate.netoup.com This suggests a role for SSX2 in counteracting the gene-silencing effects of PcG proteins. oup.comresearchgate.net

Association with Polycomb Gene-Silencing Complex (PcG)

The SSX proteins, including SSX2, are known to associate with the Polycomb gene-silencing complex (PcG). atlasgeneticsoncology.orgcellapplications.com This association is a key aspect of their function as transcriptional corepressors. nih.gov PcG proteins form complexes that are crucial for maintaining cellular identity and regulating developmental genes through the establishment and maintenance of repressive chromatin states. oup.comresearchgate.netoup.com

Interaction with Histones and Chromatin Structures

SSX2's role in epigenetic control is further underscored by its interaction with histones and its impact on chromatin structure. atlasgeneticsoncology.orgoup.comoup.com As a chromatin-associated protein, SSX2 directly influences the building blocks of chromatin. oup.comresearchgate.net

Research has demonstrated that SSX2 can negatively regulate the levels of the histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) mark, which is a hallmark of PcG-mediated gene silencing. oup.comresearchgate.netoup.com An inverse correlation between the expression of SSX2/3 and H3K27me3 levels has been observed. oup.comresearchgate.net This suggests that SSX2 can counteract the repressive chromatin environment established by the PRC2 complex. Furthermore, SSX2 has been shown to bind directly to double-stranded DNA in a manner that is not dependent on a specific sequence. oup.comresearchgate.netoup.com This non-specific binding allows it to associate with chromatin throughout the genome, potentially altering its higher-order structure and influencing gene accessibility. oup.comresearchgate.netoup.com The ability of SSX2 to remodel chromatin is also evident in studies on pericentromeric heterochromatin, where it can lead to destabilization and structural rearrangements. oup.com

Protein-Protein Interaction Networks

The functional capacity of SSX2 is significantly defined by its interactions with other proteins. These interactions are crucial for its role in various cellular signaling networks. nih.gov

Interaction with RAB3IP (Ras-like GTPase Interactor)

One of the key interacting partners of SSX2 is RAB3IP, the human homolog of an interactor for the Ras-like GTPase Rab3A. nih.govcellapplications.com This interaction was identified through yeast two-hybrid screening and has been confirmed by in vitro pull-down assays. nih.gov

RAB3IP is typically found in the cytoplasm; however, when co-expressed with SSX2, it translocates to the nucleus and colocalizes with SSX2. nih.gov This suggests that SSX2 can alter the subcellular localization of its binding partners. The interaction is specific to SSX2, as RAB3IP does not interact with other SSX family members like SSX1, SSX3, or SSX4 in the same experimental system. nih.gov This specificity points to a unique functional relationship between SSX2 and RAB3IP.

Deletion mutant analysis has pinpointed the region of interaction to the N-terminal moiety of the SSX2 protein. nih.govwikigenes.org This region is essential for the binding of both RAB3IP and another identified interactor, SSX2IP. nih.govwikigenes.org While the initial studies broadly defined the interaction site within the N-terminal part of SSX2, further investigation has highlighted the importance of a region homologous to a Kruppel-associated box (KRAB) domain, which spans amino acids 20-83. atlasgeneticsoncology.orgresearchgate.net The interaction between SSX2 and RAB3IP is thought to occur within this N-terminal region. nih.govresearchgate.net

Interacting ProteinSSX2 Binding RegionCellular Localization of InteractorEffect of Co-expression with SSX2
RAB3IP N-terminal moietyCytoplasmNuclear colocalization with SSX2
Potential Functional Consequences of RAB3IP Interaction

The interaction between SSX2 and RAB3IP, the human homolog of a Ras-like GTPase interactor, suggests a potential role for SSX2 in modulating vesicular transport and cellular signaling pathways. atlasgeneticsoncology.orgmaayanlab.cloudnih.gov RAB3IP is typically localized in the cytoplasm; however, upon coexpression with SSX2, it relocates to the nucleus, indicating that SSX2 can influence the subcellular localization and, consequently, the function of RAB3IP. maayanlab.cloudnih.gov This interaction is specific to SSX2, as RAB3IP does not interact with other SSX family members like SSX1, SSX3, or SSX4. nih.govsmw.ch The binding site for RAB3IP on SSX2 has been mapped to the N-terminal region, specifically amino acids 25 to 80, which overlaps with the KRAB domain. nih.govmdpi.com The functional impact of this interaction remains largely to be elucidated, but it is hypothesized to have significant implications for both normal cellular processes and the development of malignancies. nih.govresearchgate.net

Interaction with SSX2IP (Synovial Sarcoma X-Breakpoint 2 Interacting Protein)

SSX2IP was first identified through its interaction with SSX2 in a yeast two-hybrid system. atlasgeneticsoncology.org This interaction is believed to be crucial for regulating the function of SSX2. atlasgeneticsoncology.org Unlike SSX2, SSX2IP is expressed in a variety of normal and fetal tissues. researchgate.netnih.gov The interaction between SSX2 and SSX2IP is not exclusive, as SSX2IP also interacts with SSX3. nih.govuniprot.org

Interaction with SSX2 N-terminal Region (aa 1-80)

The interaction between SSX2 and SSX2IP occurs via the N-terminal region of SSX2, specifically involving amino acids 1 to 80. nih.gov This region encompasses the KRAB-like domain of SSX2. researchgate.net Both the N-terminal (up to position 79) and C-terminal (from position 304) sequences of SSX2IP are required for this interaction. uniprot.org This interaction leads to the co-localization of both proteins within the nucleus. nih.govatlasgeneticsoncology.orgwikigenes.org

Implications for Cell Cycle and Circadian Rhythm Regulation

The interaction with SSX2IP implicates SSX2 in the regulation of the cell cycle and circadian rhythms. atlasgeneticsoncology.org In humans, SSX2IP expression is cell cycle-regulated, peaking on the surface of myeloid leukemia cells during mitosis. researchgate.netnih.govresearchgate.net In other species, the orthologue of SSX2IP is regulated by the light cycle and circadian rhythms. researchgate.netnih.gov This suggests a potential mechanism by which SSX2 could influence these fundamental cellular processes. researchgate.net For instance, in some leukemia cells, there is a correlation between SSX2IP expression levels and the regulation of genes that control cyclin-dependent kinase activity. atlasgeneticsoncology.org

Interaction with LIM Homeobox Protein LHX4

SSX2 interacts with the LIM homeobox protein LHX4, a DNA-binding protein involved in transcriptional regulation. nih.govnih.gov This interaction is mediated by the C-terminal SSXRD domain of SSX2 and is also observed with other SSX proteins like SSX1 and SSX4. smw.chnih.gov LHX4 itself has been found to be deregulated in various leukemias. nih.gov This interaction provides a mechanism through which SSX2, which lacks a DNA-binding domain, can be tethered to specific DNA targets to exert its transcriptional repression functions. nih.gov

Interacting ProteinSSX2 Binding Domain/RegionCellular Localization of InteractorFunctional Implications
RAB3IPN-terminal region (aa 25-80)Cytoplasm (relocates to nucleus with SSX2)Vesicular transport, cellular signaling
SSX2IPN-terminal region (aa 1-80)Nucleus, cytoplasm, cell surface (mitosis)Cell cycle and circadian rhythm regulation
LHX4C-terminal SSXRD domainNucleusTranscriptional regulation

Subcellular Localization Dynamics

SSX2 is predominantly a nuclear protein. atlasgeneticsoncology.orggenecards.orgabcam.com In transfected COS-1 and HeLa cells, SSX2 shows a diffuse distribution throughout the nucleoplasm, excluding the nucleoli. oup.com However, its localization is not static. In pluripotent mesenchymal stem cells, cytoplasmic SSX2 has been detected before differentiation. atlasgeneticsoncology.org The interaction with other proteins can also dynamically alter its localization pattern. For instance, co-expression with RAB3IP, a cytoplasmic protein, results in the nuclear translocation of RAB3IP to co-localize with SSX2. maayanlab.cloudnih.gov Similarly, SSX2IP co-localizes with SSX2 in the nucleus. nih.govatlasgeneticsoncology.org In some contexts, particularly in synovial sarcoma cells, the fusion protein SS18-SSX2 exhibits a more punctate nuclear expression pattern compared to the diffuse pattern of wild-type SSX2. nih.gov

Post-Translational Modifications and Regulatory Mechanisms

Post-translational modifications (PTMs) are crucial for regulating the function of many proteins by affecting their activity, localization, and interactions. thermofisher.com While the PTMs of the broader SOX family of proteins have been studied, specific modifications of SSX2 are less characterized. nih.gov However, it is known that SSX2 is a phosphoprotein, with phosphorylation identified at serine residues 108 and 123. uniprot.org Additionally, the SSX2 protein sequence contains consensus motifs for N-glycosylation and tyrosine phosphorylation, suggesting that these modifications may occur and play a role in regulating its function. atlasgeneticsoncology.org These modifications can be enzymatic and reversible, providing a dynamic layer of regulation for protein function. wikipedia.org

ModificationAffected Residue(s)Potential Regulatory Role
PhosphorylationSerine 108, Serine 123Regulation of protein activity and interactions
N-glycosylationConsensus motifs presentProtein folding, stability, and function
Tyrosine phosphorylationConsensus motifs presentSignal transduction, regulation of activity

Pathophysiological Roles and Preclinical Disease Models Involving Protein Ssx2

Involvement in Synovial Sarcoma Pathogenesis

Synovial sarcoma, an aggressive soft tissue cancer, is characterized by a specific chromosomal translocation, t(X;18)(p11.2;q11.2), which is present in over 90% of cases. springermedizin.demedscape.comorthobullets.com This translocation leads to the fusion of the SS18 gene on chromosome 18 with one of the SSX genes on the X chromosome, most commonly SSX1 or SSX2. springermedizin.denih.govoncotarget.com The resulting SS18-SSX fusion protein is considered the primary driver of synovial sarcoma development. nih.govsmw.ch While the SS18-SSX1 fusion is found in about two-thirds of tumors, the SS18-SSX2 variant is present in the remaining third. springermedizin.de

Formation and Oncogenic Activity of the SS18-SSX2 Fusion Protein

The hallmark t(X;18)(p11.2;q11.2) translocation fuses the SS18 gene with either the SSX1 or SSX2 gene. springermedizin.de This event results in a chimeric protein where the majority of the SS18 protein is joined to the C-terminal 78 amino acids of the SSX2 protein. smw.chresearchgate.net The SS18-SSX fusion gene is a key genetic driver in synovial sarcoma, often being the only cytogenetic abnormality observed. smw.ch

The oncogenic nature of the SS18-SSX2 fusion protein has been demonstrated in various models. plos.org Its expression is both necessary and sufficient to initiate tumor development. oncotarget.com The fusion protein is believed to function as an aberrant transcriptional regulator, leading to the activation of proto-oncogenes or the inhibition of tumor suppressor genes. medscape.com This disruption of normal gene expression programs is central to the pathogenesis of synovial sarcoma. atlasgeneticsoncology.org

Deregulation of Gene Expression by SS18-SSX2 Fusion Protein

The SS18-SSX2 fusion protein lacks a DNA-binding domain but exerts its oncogenic effects by acting as a transcriptional "activator-repressor". smw.chnih.gov It achieves this by interacting with and modifying the function of chromatin remodeling complexes, leading to widespread changes in the epigenetic landscape and gene expression. smw.chnih.gov

The wild-type SS18 protein is a component of the SWI/SNF (also known as BAF) complex, a key regulator of chromatin structure and gene expression. nih.govoup.comoup.com The SS18-SSX2 fusion protein displaces the native SS18 and another core subunit, BAF47, from the SWI/SNF complex. nih.govsmw.ch This altered complex is then aberrantly targeted to different genomic locations, leading to dysregulated gene expression. nih.gov

Furthermore, the SS18 protein interacts with the histone acetyltransferase p300, a transcriptional co-activator. oup.comoup.com The SS18-SSX2 fusion protein can recruit β-catenin to the nucleus in a p300-dependent manner, forming a transcriptionally active complex that contributes to tumor development. nih.gov The fusion protein's interference with both SWI/SNF and p300 functions highlights its role in disrupting normal chromatin remodeling and transcriptional activation. atlasgeneticsoncology.orgnih.gov

The SSX part of the fusion protein is associated with the Polycomb repressive complex (PRC), which is involved in gene silencing. nih.govaacrjournals.org The SS18-SSX2 fusion protein retains this association, leading to the aberrant targeting of the modified SWI/SNF complex to Polycomb-regulated genes. researchgate.netnih.gov This results in the reactivation of developmentally regulated genes that are normally silenced in mature tissues. nih.gov The fusion protein can destabilize components of the PRC, such as BMI1, impairing its gene-silencing activity. plos.orgnih.gov This hijacking of the Polycomb system is a key mechanism by which SS18-SSX2 drives oncogenesis. nih.gov

The SS18-SSX2 fusion protein induces significant changes in the epigenetic landscape. nih.gov Its expression leads to alterations in histone modifications at the promoters of target genes. nih.govaacrjournals.org For instance, it can cause a decrease in histone acetylation and an increase in the repressive H3K27 trimethylation mark at the promoter of the EGR1 tumor suppressor gene, leading to its repression. aacrjournals.org Conversely, it can also lead to the activation of other genes through changes in histone marks. plos.org

Additionally, SS18-SSX2 expression has been shown to affect DNA methylation patterns. aacrjournals.org It can induce changes in DNA methylation at both a global level and at specific gene loci, such as the imprinting control region of IGF2, contributing to the deregulation of downstream target genes. aacrjournals.org

Alteration of Polycomb-Controlled Developmental Genes

Preclinical Transgenic Mouse Models of Synovial Sarcoma

Genetically engineered mouse models have been instrumental in understanding the biology of synovial sarcoma and for preclinical research. aacrjournals.org A key model involves the conditional expression of the human SS18-SSX2 fusion gene. smw.chbiologists.com

When SS18-SSX2 expression is induced in early myoblasts (Myf5-positive cells), the mice develop tumors that closely resemble human monophasic synovial sarcoma with 100% penetrance. smw.chnih.gov This demonstrated that the SS18-SSX2 fusion protein alone is sufficient to drive tumorigenesis in a specific cellular context. oncotarget.comsmw.ch These models have also revealed the importance of other signaling pathways, such as Wnt/β-catenin, in synovial sarcoma development, as the genetic deletion of β-catenin in these mice blocks tumor formation. smw.chbiologists.com

More recent models have been developed to accelerate tumor formation, allowing for more rapid preclinical testing of new therapies. aacrjournals.org These models, which can induce high-grade synovial sarcomas in as little as three weeks, will be valuable tools for studying the tumor microenvironment and evaluating immunotherapies. aacrjournals.org

Table 1: Key Proteins and Complexes in SS18-SSX2 Pathogenesis

Name Function in Normal Cells Role in Synovial Sarcoma Pathogenesis
SS18 Component of the SWI/SNF chromatin remodeling complex; transcriptional co-activator. nih.govoup.com Displaced by the SS18-SSX2 fusion protein, leading to aberrant SWI/SNF complex function. smw.ch
SSX2 Transcriptional corepressor associated with the Polycomb complex. nih.gov Fuses with SS18 to form the oncogenic SS18-SSX2 protein. springermedizin.de
SS18-SSX2 Not present in normal cells. Drives tumorigenesis by disrupting chromatin remodeling and gene expression. medscape.comsmw.ch
SWI/SNF Complex Regulates chromatin structure and gene expression. oup.com Hijacked by SS18-SSX2, leading to aberrant gene activation and repression. smw.chnih.gov
p300 Histone acetyltransferase and transcriptional co-activator. oup.com Interacts with SS18-SSX2 to promote transcriptional activation of oncogenic pathways. nih.gov
Polycomb Repressive Complex (PRC) Silences developmental genes. nih.govaacrjournals.org Targeted by SS18-SSX2, leading to the aberrant reactivation of silenced genes. nih.govnih.gov
β-catenin Key component of the Wnt signaling pathway. nih.gov Its nuclear accumulation is promoted by SS18-SSX2, contributing to tumor growth. smw.chnih.gov
EGR1 Tumor suppressor gene. aacrjournals.org Repressed by SS18-SSX2 through repressive histone modifications. aacrjournals.org

Role in Other Malignancies (Ectopic Expression and Functional Contribution)

The Synovial Sarcoma X (SSX) protein family, particularly SSX2, has garnered significant attention in cancer research due to its restricted expression in normal tissues, primarily the testis and to a lesser extent the thyroid, and its aberrant expression in a wide array of cancers. aacrjournals.org This ectopic expression suggests a potential role in tumorigenesis and presents an attractive target for cancer immunotherapy. aacrjournals.orgnih.gov

The expression of SSX2, along with other members of the SSX family, is not a universal feature of all cancers but is found in a significant subset of various malignancies. Initially identified in melanoma, ectopic SSX2 expression has since been documented in a range of cancers, including breast cancer, prostate cancer, non-small cell lung cancer, colorectal cancer, and multiple myeloma. aacrjournals.orgatlasgeneticsoncology.orgmdpi.com The coordinate expression of SSX2 with other SSX family members has been correlated with reduced survival in several of these cancers. atlasgeneticsoncology.org For instance, studies have shown SSX gene expression in approximately 32.4% of colon cancer tissue samples, with no detection in normal colon tissues. mdpi.com In melanoma, about 30% of tumors express SSX proteins. oup.com Furthermore, SSX2 is the predominant member of the SSX family expressed in prostate cancer, particularly in metastatic lesions and circulating tumor cells. oncotarget.com This expression pattern in advanced disease suggests a potential role for SSX2 in tumor dissemination. oncotarget.com

Below is a table summarizing the ectopic expression of SSX2 in various cancer cell lines.

Table 1: Ectopic Expression of SSX2 in Human Cancer Cell Lines

Cell Line Cancer Type SSX2 Expression Reference
A375 Melanoma Positive nih.gov
MCF7 Breast Cancer Positive (inducible) nih.govoup.com
22Rv1 Prostate Cancer Positive oncotarget.com
U-4SS Not specified Positive aacrjournals.org
K562 Chronic Myelogenous Leukemia Positive aacrjournals.org
FM6 Melanoma Positive oup.com
FM45 Melanoma Positive oup.com

A critical aspect of SSX2's contribution to malignancy appears to be its ability to induce DNA damage and promote genomic instability. nih.govnih.gov Studies in melanoma and breast cancer cell lines have demonstrated that ectopic expression of SSX2 leads to a cascade of cellular events indicative of replication stress. nih.govresearchgate.net In A375 melanoma cells, SSX2 expression resulted in an increased DNA content and enlarged cell nuclei. nih.govnih.gov These cells also exhibited clear signs of DNA damage, including the formation of DNA double-strand breaks (DSBs), micronuclei, and nuclear blebs. nih.govnih.govresearchgate.net The presence of micronuclei containing DSBs is a specific indicator of replication stress. nih.govresearchgate.net This induction of genomic instability is thought to be an early event following SSX2 expression that can drive tumorigenesis. nih.gov

The cellular response to this SSX2-induced DNA damage often involves the activation of the p53 tumor suppressor pathway, leading to a G1 cell cycle arrest. nih.govnih.gov This arrest can be a temporary measure to allow for DNA repair, but in some contexts, it can lead to a more permanent state of cellular senescence or, alternatively, apoptosis. nih.govnih.gov For example, in A375 melanoma cells, prolonged SSX2 expression led to a late apoptotic response. nih.govnih.gov The induction of DSBs and cell growth arrest has also been observed in MCF7 breast cancer cells upon SSX2 expression. nih.gov

Cellular senescence is a state of irreversible cell cycle arrest that can act as a barrier against tumor progression. frontiersin.orgmdpi.com Interestingly, while SSX2 can promote oncogenic features, its ectopic expression can also trigger a senescence-like phenotype in certain cellular contexts. nih.govnih.gov In MCF7 breast cancer cells, for instance, the ectopic expression of SSX2 induced typical signs of senescence, including an enlarged and irregular cell shape, enhanced β-galactosidase activity, and the presence of DNA double-strand breaks. nih.govnih.gov This senescent state is often mediated by the activation of key tumor suppressor pathways, such as the p53/p21 pathway. nih.govfrontiersin.orgnih.gov

The ability of SSX2 to induce senescence highlights a paradoxical role for the protein. nih.gov On one hand, it can drive genomic instability, a hallmark of cancer. On the other, it can activate a potent anti-tumor response. nih.gov It is hypothesized that for SSX2 to fully exert its oncogenic potential, cancer cells must acquire additional alterations that allow them to bypass or evade this senescence response. nih.gov The Mediator complex, a multi-protein complex that plays a crucial role in regulating gene transcription, has been identified as essential for SSX2-induced senescence. nih.gov

Recent evidence has pointed to a regulatory role for SSX2 in nuclear receptor signaling and cancer cell invasion. atlasgeneticsoncology.orgingentaconnect.com Nuclear receptors are a class of proteins that respond to steroid hormones and other molecules to regulate gene expression, and their dysregulation is often implicated in cancer. mdpi.comnih.gov In breast cancer cells, SSX2 expression has been shown to be more pronounced in estrogen receptor α (ERα)-negative cells. ingentaconnect.com Overexpression of SSX2 in ERα-positive MCF-7 breast cancer cells led to the repression of ERα and the epithelial marker E-cadherin. ingentaconnect.com This was accompanied by an enhanced invasive capacity of the cells, both in vitro and in vivo. ingentaconnect.com These findings suggest that SSX2 may promote a more aggressive, invasive phenotype in breast cancer by downregulating ERα signaling. ingentaconnect.com

In prostate cancer, while SSX2 knockdown led to increased invasion, it also resulted in an epithelial morphology and increased expression of genes involved in focal adhesion. oncotarget.com This suggests a complex and potentially context-dependent role for SSX2 in regulating cell adhesion and invasion. The testicular nuclear receptor 4 (TR4) has been shown to increase prostate cancer cell invasion by altering TGFβR2/p-Smad3 signals, highlighting the intricate interplay of nuclear receptors in cancer progression. oncotarget.com

The role of SSX2 in cancer cell proliferation is complex and appears to be context-dependent. While some studies have shown that ectopic SSX2 expression can lead to growth arrest and senescence, others have demonstrated that endogenous SSX2 supports the growth of cancer cells. nih.govresearchgate.net For example, the knockdown of SSX2 expression in melanoma cell lines resulted in reduced cellular proliferation. nih.govnih.gov This suggests that once a cell has undergone malignant transformation and has adapted to SSX2 expression, the protein may become essential for maintaining the proliferative state. nih.govresearchgate.net

In breast cancer, the SSX2 interacting protein (SSX2IP) has been shown to promote cell proliferation and migration. researchgate.net Knockdown of SSX2IP inhibited breast cancer cell proliferation and induced apoptosis, while its overexpression enhanced the malignant phenotype. researchgate.net Similarly, in prostate cancer cell lines, the knockdown of SSX2 resulted in a faster growth rate. oncotarget.com However, overexpression of the SYT-SSX2 fusion protein, characteristic of synovial sarcoma, did not increase proliferation in NIH3T3 cells but instead caused significant changes in cell architecture. molbiolcell.org This indicates that the function of wild-type SSX2 may differ from its fusion protein counterpart.

Table 2: Chemical Compounds Mentioned

Compound Name
Protein SSX2 (45-58)
5-aza-20-deoxycytidine
B-Raf
BMI1
Cyclin D
E-cadherin
EphB2
ERα
EZH2
FANCI
FoxM1
FoxO3
Glu tubulin
H3K27me3
IGFBP3
Ki67
MED1
Myc
p16INK4A
p21
p53
PAI-1
Ras
Rb
SSX1
SSX2IP
SSX3
SSX4
SSX5
SYT
SYT-SSX1
SYT-SSX2
TGFβR2
TR4
α-tubulin
β-catenin

Research Methodologies and Investigative Approaches

In Vitro Cellular and Molecular Assays

A variety of in vitro assays have been instrumental in dissecting the molecular characteristics and cellular functions of SSX2. These techniques allow for controlled investigation of protein-protein interactions, gene expression patterns, and the impact of SSX2 on cellular processes.

Yeast Two-Hybrid and Glutathione-S-Transferase (GST) Pull-Down Assays for Protein-Protein Interactions

To identify proteins that associate with SSX2, researchers have utilized the yeast two-hybrid system. nih.gov This genetic method detects physical interactions between proteins by reconstituting a functional transcription factor. Using this approach, two novel interacting partners of SSX2 were identified: RAB3IP, the human homolog of an interactor of the Ras-like GTPase Rab3A, and a novel protein named SSX2IP. nih.govmaayanlab.cloud

To validate these interactions and determine if they are direct, Glutathione-S-Transferase (GST) pull-down assays were performed. nih.gov This in vitro technique uses a recombinant "bait" protein (in this case, GST-tagged SSX2) to "pull down" interacting "prey" proteins from a cell lysate. These assays confirmed a direct interaction between SSX2 and both RAB3IP and SSX2IP. nih.gov

Assay Purpose Key Findings for SSX2 References
Yeast Two-HybridScreening for protein-protein interactionsIdentified RAB3IP and SSX2IP as interacting partners of SSX2. nih.gov
GST Pull-DownValidating direct protein-protein interactionsConfirmed the direct binding of SSX2 to RAB3IP and SSX2IP. nih.gov

RNA-based Techniques: RT-PCR, Northern Blot, Microarray Analysis for Gene Expression Profiling

Understanding where and when the SSX2 gene is expressed is crucial to elucidating its function. Several RNA-based techniques have been employed for this purpose.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) has been widely used to detect the presence of SSX2 mRNA in various tissues and cancer cell lines. nih.govmdpi.com This sensitive technique allows for the amplification of specific RNA sequences after their conversion to complementary DNA (cDNA). Studies using RT-PCR have shown that SSX2 expression is predominantly found in the testis and is aberrantly expressed in a significant percentage of various cancers, including melanoma, head and neck cancer, ovarian cancer, and breast cancer. nih.gov For instance, one study analyzing 325 human tumor specimens found SSX2 expression in 15% of the tumors. nih.gov

Northern blotting provides information on the size and abundance of specific RNA transcripts. This technique involves separating RNA molecules by size via gel electrophoresis and then transferring them to a membrane for detection with a labeled probe. Northern blot analysis has been used to confirm the expression of SSX2 mRNA in inducible cell systems and to detect different splice variants. aacrjournals.org

Microarray analysis offers a high-throughput method for profiling the expression of thousands of genes simultaneously. nih.govresearchgate.net This technology has been instrumental in identifying genes that are regulated by SSX2 or its fusion protein, SS18-SSX2. aacrjournals.orgnih.gov For example, microarray studies on cells with conditional SS18-SSX2 expression identified clusters of responsive genes, including those involved in cholesterol synthesis and genes like IGF2 and CD44, which are known to be deregulated in synovial sarcomas. aacrjournals.orgnih.gov

Technique Application in SSX2 Research Key Findings References
RT-PCRDetection of SSX2 mRNA in tissues and cell lines.Confirmed testis-specific expression and aberrant expression in various cancers. nih.govmdpi.com
Northern BlotAnalysis of SSX2 mRNA size and abundance.Validated SSX2 expression in experimental models and detected splice variants. aacrjournals.org
Microarray AnalysisGenome-wide gene expression profiling in response to SSX2/SS18-SSX2.Identified downstream target genes and pathways affected by SSX2, including those involved in cell signaling and metabolism. aacrjournals.orgnih.govnih.gov

Mutagenesis and Deletion Mutant Studies for Domain Function Elucidation

SSX2 protein contains distinct functional domains, including a Krüppel-associated box (KRAB)-like domain at the N-terminus and a transcriptional repression domain (SSXRD) at the C-terminus. atlasgeneticsoncology.orgaacrjournals.org To understand the specific roles of these domains, researchers have employed mutagenesis and created deletion mutants.

By systematically deleting portions of the SSX2 protein, it was determined that the N-terminal region is responsible for the interaction with both RAB3IP and SSX2IP. nih.govwikigenes.org Further studies using deletion mutants of the SS18-SSX fusion protein have shown that the C-terminal SSX repression domain is crucial for some of its downstream effects. researchgate.net These studies are vital for mapping the functional regions of the protein and understanding how it interacts with other cellular components to exert its effects.

Cell Culture Models for Proliferation, Invasion, and Senescence Studies

To study the cellular consequences of SSX2 expression, various cell culture models have been established. These models allow for the controlled expression of SSX2 in different cell types, enabling the investigation of its effects on fundamental cellular processes.

Ectopic expression of SSX2 in cell lines has been shown to have complex effects. While it can support cell proliferation, it can also induce cellular senescence, a state of irreversible cell cycle arrest. nih.govnih.gov This dual role suggests that the cellular context and the presence of other genetic alterations are critical in determining the outcome of SSX2 expression. nih.gov Studies using cell culture models have demonstrated that SSX2 can induce classic features of senescence, such as cell growth arrest and enhanced β-galactosidase activity. nih.gov Conversely, other studies have shown that SSX2 can promote genomic instability. atlasgeneticsoncology.org The impact of SSX2 on cell invasion has also been investigated, with some evidence suggesting a role in regulating focal adhesion. atlasgeneticsoncology.org

Cellular Process Effect of SSX2 Expression in Cell Culture Models Key Findings References
ProliferationCan support proliferation but also induce growth arrest.The outcome is context-dependent. nih.gov
SenescenceCan induce senescence-associated growth arrest.SSX2 expression leads to classic senescence features in certain cell types. nih.govnih.gov
InvasionMay regulate focal adhesion.Suggests a potential role in cell migration and invasion. atlasgeneticsoncology.org

Chromatin Immunoprecipitation (ChIP) and Related Techniques for Epigenetic Analysis

SSX2 is believed to function as a transcriptional repressor, likely through epigenetic mechanisms involving chromatin modification. atlasgeneticsoncology.orgChromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins with specific DNA regions in the cell. epigenie.comnih.gov

ChIP assays have been used to study the epigenetic effects of the SS18-SSX2 fusion protein. aacrjournals.orgnih.gov These studies have shown that SS18-SSX2 expression can lead to changes in histone modifications at the promoters of its target genes. aacrjournals.orgnih.gov For example, increased levels of histone H4 acetylation and H3K4 trimethylation, marks associated with active genes, were observed at the IGF2 promoter following SS18-SSX2 induction. aacrjournals.org Furthermore, research indicates that SSX2 can antagonize the function of Polycomb group (PcG) proteins, which are key epigenetic repressors, leading to the derepression of PcG target genes. nih.govresearchgate.net This is associated with a reduction in the repressive histone mark H3K27me3. nih.govresearchgate.net

In Vivo Preclinical Modeling

To understand the role of SSX2 in a whole organism and its contribution to tumorigenesis, researchers have developed in vivo preclinical models, primarily using mice. nih.govnih.govchampionsoncology.comresearchgate.net These models are essential for studying the complex interactions between the tumor and its microenvironment and for testing potential therapeutic strategies.

Conditional transgenic mouse models have been created that express the SS18-SSX fusion protein in specific cell types. nih.govnih.gov These models have successfully recapitulated the development of synovial sarcoma, demonstrating the oncogenic potential of the fusion protein. nih.gov By combining the expression of SS18-SSX with other genetic alterations, such as the deletion of the tumor suppressor gene PTEN, researchers have been able to model tumor progression and metastasis. nih.gov These in vivo models provide an invaluable platform for studying the pathogenesis of SSX-related cancers and for the preclinical evaluation of novel therapies. nih.govresearchgate.net

Conditional Transgenic Mouse Models for SS18-SSX2 Expression

To investigate the role of the SS18-SSX2 fusion protein, a key driver in synovial sarcoma, researchers have developed sophisticated conditional transgenic mouse models. nih.govnih.gov These models allow for the controlled expression of the SS18-SSX2 gene, providing a powerful tool to study tumor initiation and progression in a living organism. nih.govnih.gov

A foundational approach involved creating a conditional SS18-SSX2 allele designed for targeted transgenesis at the ROSA26 locus on mouse chromosome 6, a site known for ubiquitous gene activity. nih.govmdpi.com In this system, a "floxed" transcriptional termination signal (a stop cassette flanked by loxP sites) was placed between the promoter and the SS18-SSX2 gene. nih.govmdpi.com This design ensures that the SS18-SSX2 fusion protein is not expressed until the stop cassette is removed by Cre recombinase, an enzyme that specifically recognizes and excises DNA between two loxP sites. nih.govmdpi.com

By breeding these mice with other strains that express Cre recombinase under the control of a cell- or tissue-specific promoter, scientists can activate SS18-SSX2 expression in specific cell lineages. nih.govmdpi.combiologists.com For example, crossing with Myf5-Cre mice induces SS18-SSX2 expression specifically in the skeletal muscle lineage, as Myf5 is a myogenic regulatory factor. mdpi.combiologists.com This strategy has been instrumental in demonstrating that the expression of SS18-SSX2 is sufficient to initiate synovial sarcoma development. nih.govoncotarget.com

Further refinements of these models include combining the conditional SS18-SSX2 allele with other genetic modifications to study cooperative effects. For instance, models have been developed that also feature conditional deletion of tumor suppressor genes like Pten or stabilization of oncogenic proteins like β-catenin, providing deeper insights into the secondary genetic events that accelerate tumorigenesis. nih.govrupress.orgoncotarget.com

Mouse Model ComponentDescriptionPurpose
Rosa26-LSL-SS18-SSX2 An allele inserted at the ROSA26 locus containing the SS18-SSX2 gene preceded by a LoxP-Stop-LoxP (LSL) cassette.To allow for conditional, Cre-dependent expression of the SS18-SSX2 fusion protein. nih.gov
Cre Recombinase An enzyme that recognizes and excises DNA sequences flanked by loxP sites.To activate SS18-SSX2 expression by removing the "stop" cassette. mdpi.com
Tissue-Specific Promoters Promoters (e.g., Myf5, Prx1, Hic1) that drive Cre expression in specific cell types (e.g., myoblasts, osteochondroprogenitors, mesenchymal stromal cells). biologists.comjci.orgbiorxiv.orgTo restrict SS18-SSX2 expression to a desired cell lineage and study the cellular origin of the tumor. mdpi.com
Additional Genetic Alleles Co-existing conditional alleles for other genes, such as Pten (tumor suppressor) or Ctnnb1 (β-catenin). rupress.orgoncotarget.comTo investigate the role of secondary mutations in tumor progression and metastasis.

Analysis of Tumorigenesis and Pathological Phenotypes in Animal Models

The analysis of tumors arising in SS18-SSX2 transgenic mouse models has confirmed their remarkable fidelity to human synovial sarcoma (SS). nih.govoncotarget.com These models develop tumors with high penetrance that closely mimic the histological features of human SS, including the characteristic monophasic and biphasic subtypes. nih.govnih.govmdpi.com Monophasic tumors are composed of densely packed spindle cells, while biphasic tumors also contain epithelial-like glandular structures. nih.govmdpi.comsmw.ch

Studies have shown that activating SS18-SSX2 expression in specific cell lineages, such as the Myf5-Cre lineage, is sufficient to drive the formation of these tumors. nih.govnih.gov The location of tumor development in these models is often adjacent to bone, such as in the extremities and rib cage, which is also a common clinical observation in human patients. jci.org Pathological analysis reveals that tumors in these mice exhibit classic SS features, such as short spindle cells and a distinctive staghorn-style vascular pattern. nih.govoncotarget.com Immunohistochemical staining confirms the expression of key diagnostic markers for SS, including BCL2 and TLE1. nih.govjci.org

Furthermore, these animal models have been crucial for understanding the molecular drivers of tumor progression. For example, combining SS18-SSX2 expression with the stabilization of β-catenin was shown to dramatically accelerate sarcomagenesis. nih.govoncotarget.com Similarly, silencing the tumor suppressor gene Pten in SS18-SSX2 models not only enhanced local tumorigenesis but also promoted a high rate of spontaneous pulmonary metastasis, a critical aspect of the human disease. rupress.org These models have thus become indispensable for studying the transition from a primary tumor to an aggressive, metastatic phenotype. rupress.org

Immunological and Epitope Characterization Techniques

Serological Identification of Antigens by Recombinant Expression Cloning (SEREX)

The SSX2 protein was originally identified as a tumor antigen through a powerful immunological screening technique known as SEREX (Serological Identification of Antigens by Recombinant Expression Cloning). kpfu.rujci.orgpnas.org This method is designed to identify tumor antigens that elicit a humoral (antibody-based) immune response in cancer patients. pnas.org

The SEREX process involves constructing a cDNA expression library from a patient's tumor tissue—in the case of SSX2's initial discovery, a melanoma. kpfu.rupnas.org This library contains a vast collection of clones, each expressing a different protein from the tumor. The library is then systematically screened using serum from the same (autologous) patient. pnas.orgpnas.org If the patient's immune system has produced antibodies against a specific tumor protein, these antibodies will bind to the corresponding protein expressed by a clone in the library. This binding event is then detected, allowing for the isolation and identification of the gene encoding the immunogenic protein. kpfu.ru

Through this methodology, SSX2 (originally designated HOM-MEL-40) was cloned and confirmed as an antigen that triggers spontaneous antibody production in cancer patients. pnas.orgaacrjournals.org Subsequent SEREX analyses and other serological screenings have confirmed the presence of anti-SSX2 antibodies in patients with various cancers, including melanoma, colon, and breast cancer, underscoring its immunogenicity. kpfu.ruplos.org The identification of SSX2 via SEREX was a critical first step, highlighting it as a member of the cancer-testis antigen (CTA) family and a promising target for immunotherapy. jci.orgpnas.org

T-cell Proliferation and Cytokine Secretion Assays for Epitope Mapping

To define the specific regions of the SSX2 protein that are recognized by T-cells, researchers employ epitope mapping techniques centered on T-cell proliferation and cytokine secretion assays. These functional assays are essential for identifying the precise peptide sequences, or epitopes, that can stimulate an anti-tumor immune response. A key region of interest is the SSX2 (45-58) peptide. nih.gov

The process often begins by stimulating peripheral blood mononuclear cells (PBMCs) from a patient or a healthy donor with pools of overlapping synthetic peptides that span the entire SSX2 protein sequence. nih.govelifesciences.org If a T-cell recognizes a peptide within a specific pool, it will become activated. This activation can be measured in several ways:

T-cell Proliferation Assays: Activated T-cells begin to divide and multiply. This proliferation can be quantified using dyes that are diluted with each cell division, which is then measured by flow cytometry. stemcell.com

Cytokine Secretion Assays: Activated T-cells release signaling molecules called cytokines, with interferon-gamma (IFN-γ) being a hallmark of an effective anti-tumor T-cell response. The secretion of IFN-γ can be detected by methods such as ELISpot (Enzyme-Linked Immunospot) or intracellular cytokine staining followed by flow cytometry. nih.govaacrjournals.org

By systematically testing smaller pools and eventually individual peptides, researchers can pinpoint the exact epitope responsible for T-cell activation. nih.gov For example, studies have used these methods to identify a CD4+ T-cell epitope within the 37-58 region of SSX2. nih.govresearchgate.net In these experiments, T-cells from a melanoma patient were stimulated with peptide pools, and the pool containing the SSX2(37-58) peptide was found to stimulate a significant number of IFN-γ-secreting CD4+ T-cells. nih.gov Further analysis using truncated versions of this peptide helped to define the minimal optimal sequence for T-cell recognition, which includes the 45-58 region. nih.gov

Peptide-Titration Experiments for Epitope Recognition Optimization

Peptide-titration experiments are a fundamental technique used to quantify the sensitivity and efficiency of T-cell recognition for a specific epitope. nih.govnih.gov These experiments involve stimulating T-cells with decreasing concentrations of a synthetic peptide and measuring the resulting T-cell response, typically through cytokine secretion assays like ELISA or ELISpot. nih.govaacrjournals.org

The primary goals of these experiments are:

Determining the Minimal Optimal Epitope: By using a series of peptides that are progressively shortened (truncated) from either the N- or C-terminus, researchers can identify the core sequence required for optimal T-cell recognition. nih.gov For the SSX2(37-58) region, peptide-titration experiments showed that truncating the first eight amino acids to create the SSX2(45-58) peptide did not significantly reduce T-cell recognition. However, further truncations at the N-terminus or minor truncations at the C-terminus led to a sharp decrease in activity, thereby defining the optimal core epitope. nih.gov

Assessing Functional Avidity: The concentration of peptide required to elicit a half-maximal T-cell response is a measure of the T-cell's functional avidity. High-avidity T-cells, which can recognize very low concentrations of their target peptide, are believed to be more effective at killing tumor cells. Titration curves allow for the comparison of different T-cell clones or the effect of modifications to a peptide sequence. aacrjournals.orgcardiff.ac.uk

Evaluating Cross-Reactivity: These experiments are also used to assess whether a T-cell specific for one epitope can recognize similar (homologous) epitopes from other related proteins. For instance, T-cells specific for the SSX2(45-59) epitope were tested for their ability to recognize the corresponding homologous peptides from SSX-1 and SSX-5. Titration experiments revealed that these homologous peptides were also recognized, although with varying efficiency, demonstrating cross-reactivity. nih.gov

This detailed characterization is crucial for selecting the most potent and specific peptide candidates for use in therapeutic cancer vaccines. nih.gov

Future Directions and Therapeutic Research Avenues Preclinical

Elucidation of Detailed Molecular Mechanisms of SSX2 (45-58) in T-cell Recognition

The SSX2 (45-58) peptide is a key epitope in the adaptive immune response to SSX2-expressing tumors. Research has identified this region as an immunodominant epitope for CD4+ T helper cells, a critical component for orchestrating a robust and sustained anti-tumor attack. nih.gov

Studies have shown that the longer peptide SSX2 (37-58) is recognized by specific CD4+ T cells in the context of frequently expressed HLA-DR alleles. nih.gov Further analysis using truncated versions of this peptide revealed that the SSX2 (45-58) sequence is recognized with similar efficiency, defining it as the optimal core epitope for CD4+ T cell recognition in association with HLA-DRB1*1101. nih.gov This recognition is highly specific, as these T cells are detected in melanoma patients with SSX2-expressing tumors but not in healthy individuals. nih.gov

The process involves professional antigen-presenting cells (APCs), such as dendritic cells (DCs), which internalize the SSX2 protein, process it, and present the (45-58) peptide on their HLA class II molecules. nih.govfrontiersin.org This presentation is crucial for the activation of SSX2-specific CD4+ T cells. nih.gov The interaction between the T-cell receptor (TCR) on the CD4+ T cell and the peptide-MHC complex on the APC is the foundational event that initiates the specific immune response. frontiersin.orgnih.govresearchgate.net Interestingly, this region partially overlaps with the HLA-A2-restricted immunodominant epitope for CD8+ cytotoxic T lymphocytes (CTLs), SSX2 (41-49), suggesting this area of the protein is a hot-spot for immune recognition by both arms of the cellular immune system. nih.govnih.gov

Further Characterization of SSX2 Protein Interactions and Their Functional Significance

Beyond its role as an immune target, the full-length SSX2 protein engages in several protein-protein interactions that are significant for its function and its role in cancer. The SSX proteins, including SSX2, are known to function as transcriptional repressors, a role mediated by a KRAB-like domain at the N-terminus and a potent SSX repression domain (SSXRD) at the C-terminus. atlasgeneticsoncology.orgnih.gov

Using a yeast two-hybrid system, researchers have identified specific interacting partners for the SSX2 protein. These include:

RAB3IP: The human homolog of an interactor for the Ras-like GTPase Rab3A. While RAB3IP is normally found in the cytoplasm, its co-expression with SSX2 leads to the co-localization of both proteins in the nucleus. This interaction is specific to SSX2, as RAB3IP does not interact with SSX1, SSX3, or SSX4. nih.gov

SSX2IP (SSX2 Interacting Protein): A novel protein that also interacts with SSX3. SSX2IP co-localizes with SSX2 in the nucleus. nih.gov It has been suggested as a potential target for immunotherapy in leukemia. nih.gov

These interactions, which occur with the N-terminal part of the SSX2 protein, hint at the involvement of SSX2 in cellular signaling networks that could influence both normal and malignant cell growth. nih.gov

Furthermore, SSX2 has been shown to interact with Polycomb group (PcG) bodies in the nucleus. oup.com This interaction leads to the disintegration of these repressive chromatin structures and the de-repression of PcG target genes. oup.comresearchgate.net By antagonizing PcG-mediated gene silencing, SSX2 can influence the expression of genes involved in cellular self-renewal, proliferation, and differentiation, processes often dysregulated in cancer. oup.com

Table 1: Known Interacting Partners of the SSX2 Protein
Interacting ProteinCellular Location of InteractionFunctional ImplicationReference
RAB3IPNucleus (upon co-expression)Potential role in cellular signaling networks. nih.gov
SSX2IPNucleusPotential role in cell cycle/circadian rhythm; immunotherapy target. nih.govnih.gov
Polycomb Group (PcG) Proteins (e.g., BMI1, EZH2)Nucleus (PcG bodies)Antagonizes PcG body formation, leading to de-repression of target genes. oup.comresearchgate.net

Exploration of SSX2 as a Preclinical Target for Cancer Immunotherapy

The characteristics of SSX2 as a cancer-testis antigen make it a prime target for various immunotherapeutic strategies. nih.govpatsnap.com Its high expression in multiple tumor types—including melanoma, prostate cancer, multiple myeloma, and synovial sarcoma—and its absence in most normal tissues minimizes the risk of on-target, off-tumor toxicity. nih.govnih.govpatsnap.com

Preclinical research is actively exploring several avenues:

Peptide Vaccines: Using SSX2-derived peptides, such as SSX2 (45-58) or the CTL epitope SSX2 (41-49), to vaccinate against tumors. Studies have shown that genetic vaccines encoding SSX2 can elicit CTLs capable of lysing prostate cancer cells. nih.gov

Adoptive Cell Therapy (ACT): This involves isolating T cells, genetically engineering them to express a TCR with high affinity for an SSX2 peptide, and infusing them back into the patient. nih.govnih.gov

Chimeric Antigen Receptor (CAR) T-cell Therapy: While CARs typically target surface antigens, novel TCR-like CARs are being developed to recognize intracellular peptide-HLA complexes, such as the SSX2 (41-49) epitope presented on HLA-A*02:01. mdpi.comresearchgate.net Preclinical studies have shown that these CAR-T cells can effectively eliminate acute myeloid leukemia (AML) cells. researchgate.net

Development of Antigen-Specific T Cell Responses

A cornerstone of SSX2-targeted immunotherapy is the ability to generate potent, specific T-cell responses. The SSX2 (45-58) peptide is instrumental in activating CD4+ T helper cells, which are vital for a comprehensive anti-tumor immune response. nih.gov These helper cells can enhance the activity of CD8+ CTLs and promote immunological memory.

Preclinical studies have successfully isolated and characterized human TCRs with specificity for the HLA-A2-restricted SSX2 (41-49) epitope from T cells found in the lymph nodes of melanoma patients. nih.gov When these TCRs are cloned into retroviral vectors and transduced into peripheral blood lymphocytes, the engineered T cells demonstrate:

Antigen-specific IFN-γ release. nih.gov

Specific lysis of SSX2-expressing tumor cells. nih.gov

Proliferation upon encountering the target antigen. nih.gov

One particular TCR, designated TCR-5, was found to be functionally active in both CD8+ and CD4+ T cells, which could potentially generate a more powerful and multifaceted immune response against SSX2-positive cancers. nih.gov

Table 2: Preclinical Immunotherapy Approaches Targeting SSX2
Therapeutic StrategySpecific TargetMechanismPreclinical FindingReference
Genetic VaccineFull-length SSX2Elicits endogenous T-cell response.Generated CTLs that lysed prostate cancer cells. nih.gov
Adoptive Cell Therapy (TCR-T)SSX2 (41-49) peptide on HLA-A2Infusion of T cells engineered with a high-affinity SSX2-specific TCR.Engineered T cells showed specific lysis of tumor cells and cytokine release. nih.gov
TCR-like CAR-T TherapySSX2 (41-49) peptide on HLA-A2Infusion of T cells with a CAR recognizing the peptide-HLA complex.Effectively eliminated AML cells in vitro. researchgate.net
Peptide-based StimulationSSX2 (45-58) peptideActivation of CD4+ T helper cells.Spontaneous CD4+ T-cell responses detected in melanoma patients. nih.gov

Investigating the Role of Endogenous SSX2 in Cancer Progression Beyond Fusion Proteins

While the oncogenic role of the SS18-SSX fusion protein in synovial sarcoma is well-established, the function of the endogenous SSX2 protein in other cancers is an area of growing interest. aacrjournals.orgsmw.ch Evidence suggests that SSX2 itself possesses oncogenic potential. nih.gov

Studies have shown that ectopic expression of SSX2 in melanoma and breast cancer cell lines can induce DNA damage and promote genomic instability. nih.gov This can lead to either cell cycle arrest or senescence, highlighting its complex role in tumor biology. nih.gov Furthermore, silencing endogenous SSX expression in melanoma models has been shown to reduce tumor growth and completely prevent the formation of metastases, indicating that SSX proteins are critical for metastatic progression. researchgate.net

The mechanism appears to be linked to SSX2's function as a transcriptional modulator. By interfering with PcG-mediated gene silencing, SSX2 can reprogram the epigenetic landscape of a cancer cell, potentially reactivating genes that promote proliferation and block differentiation. oup.com This function is distinct from that of the SS18-SSX2 fusion protein, which has different effects on the stability of certain PcG proteins like BMI1. oup.com This suggests that endogenous SSX2 contributes to cancer progression through unique pathways, making it a valid therapeutic target in its own right, independent of the fusion protein context. patsnap.com

Q & A

Q. How can researchers differentiate SSX2 (45-58)-specific effects from off-target interactions in chromatin studies?

  • Methodological Answer : Combine gain/loss-of-function experiments (e.g., siRNA knockdown, overexpression) with rescue assays using SSX2 mutants (e.g., K169A). Perform ChIP-seq for histone modifications (H3K27me3, H3K4me3) and compare with SSX2 binding profiles. Use dCas9-SSX2 fusion proteins to tether SSX2 (45-58) to specific loci and assess localized chromatin changes. Off-target effects are minimized by validating findings across independent cell models and using orthogonal techniques like ATAC-seq .

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